セトミマイシン

概要

説明

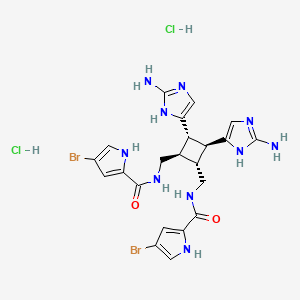

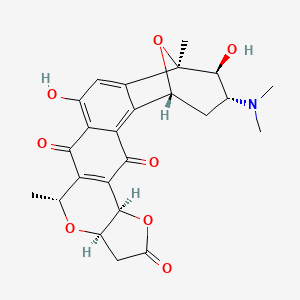

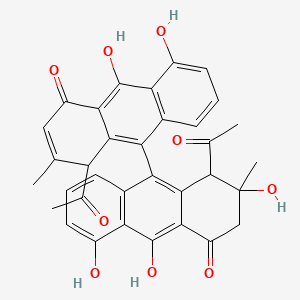

Setomimycin is a rare tetrahydroanthracene antibiotic that was first isolated from the bacterium Streptomyces pseudovenezuela. This compound has garnered attention for its potential therapeutic applications, particularly in the context of the COVID-19 pandemic. Setomimycin exhibits antibacterial, antitumor, anti-inflammatory, and antioxidant properties .

科学的研究の応用

Setomimycin has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying tetrahydroanthracene derivatives.

Biology: Investigated for its antibacterial and antitumor properties.

Industry: Utilized in the development of new antibiotics and anti-inflammatory agents.

作用機序

セトミマイシンは、特定の分子経路を標的にすることで効果を発揮します。例えば、Glu166残基に結合することでSARS-CoV-2のメインプロテアーゼを阻害し、プロテアーゼモノマーの二量体化を阻止します。この作用は、ウイルスの複製プロセスを阻害します。 さらに、セトミマイシンは、さまざまな酵素とシグナル伝達経路の活性を調節することで、抗炎症および抗酸化作用を示します .

Safety and Hazards

生化学分析

Biochemical Properties

Setomimycin has been shown to inhibit the SARS-CoV-2 Mpro enzyme with an IC50 value of 12.02 µM This suggests that Setomimycin interacts with this enzyme, potentially affecting its function

Cellular Effects

Setomimycin has demonstrated antiproliferative activity in various cell lines, including A549, HOP-92, Panc-1, and MiaPaca-2 cells . It has also been shown to decrease the protein expression of p-MEK, p-ERK, Bcl-2, and increase the expression of Par-4 in a dose-dependent manner . This suggests that Setomimycin may influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It has been found to target the Glu166 residue of the SARS-CoV-2 Mpro enzyme, preventing the dimerization of the SARS-CoV-2 Mpro monomer . This suggests that Setomimycin exerts its effects at the molecular level through binding interactions with biomolecules and potential enzyme inhibition.

Dosage Effects in Animal Models

While Setomimycin has shown antitumor activity in mice , detailed studies on how the effects of Setomimycin vary with different dosages in animal models are currently lacking and need to be conducted.

準備方法

合成経路と反応条件: セトミマイシンは通常、ヒマラヤ北西部の地域で見られるストレプトマイセス属菌株RA-WS2から単離されます。 単離プロセスには、発酵および微生物バイオテクノロジー技術が含まれます . セトミマイシンの生産のための最適な条件には、グリセロールと大豆粕を基質として使用し、特定の撹拌と通気パラメータが含まれます .

工業的生産方法: セトミマイシンの工業的生産には、大規模発酵プロセスが含まれます。 田口メソッドは、プロセス変数を最適化し、化合物の最大収量と純度を確保するために頻繁に使用されます .

化学反応の分析

反応の種類: セトミマイシンは、酸化、還元、置換を含むさまざまな化学反応を起こします。これらの反応は、化合物の構造を改変し、その治療特性を強化するために不可欠です。

一般的な試薬と条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤が使用されます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: ハロゲン化やアルキル化反応は、臭素やハロアルカンなどの試薬を使用して行われます。

主要な生成物: これらの反応から生成される主要な生成物には、抗菌および抗腫瘍活性を強化したセトミマイシンの修飾誘導体が含まれます .

4. 科学研究への応用

セトミマイシンは、幅広い科学研究用途を持っています。

化学: テトラヒドロアントラセン誘導体の研究のためのモデル化合物として使用されます。

生物学: 抗菌および抗腫瘍特性について調査されています。

医学: SARS-CoV-2のメインプロテアーゼを阻害する能力のため、COVID-19の潜在的な治療薬として検討されています.

類似化合物との比較

セトミマイシンは、幅広い生物学的活性を有するため、テトラヒドロアントラセン系抗生物質の中では独特です。類似の化合物には以下が含まれます。

タムブロマイシン: ストレプトマイセス属によって生成される別の抗生物質で、抗菌特性で知られています.

リネアルマイシン: 類似の構造を持つ抗生物質で、抗菌活性を示します.

これらの化合物と比較して、セトミマイシンは、COVID-19の治療における潜在的な用途と、抗菌、抗腫瘍、抗炎症、抗酸化作用を組み合わせた特性が際立っています .

特性

IUPAC Name |

4-acetyl-10-(1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl)-8,9-dihydroxy-3-methyl-4H-anthracen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O9/c1-13-11-20(39)27-29(22(13)14(2)35)25(16-7-5-9-18(37)23(16)32(27)41)26-17-8-6-10-19(38)24(17)33(42)28-21(40)12-34(4,43)31(15(3)36)30(26)28/h5-11,22,31,37-38,41-43H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIEJOJJMQZEKED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=CC=C3O)C(=C2C1C(=O)C)C4=C5C(C(CC(=O)C5=C(C6=C4C=CC=C6O)O)(C)O)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40989284 | |

| Record name | 1,1'-Diacetyl-2,5,5',10,10'-pentahydroxy-2,2'-dimethyl-2,3-dihydro[9,9'-bianthracene]-4,4'(1H,1'H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40989284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69431-87-4, 72484-73-2 | |

| Record name | Setomimycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069431874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antibiotic AM 2947 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072484732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Diacetyl-2,5,5',10,10'-pentahydroxy-2,2'-dimethyl-2,3-dihydro[9,9'-bianthracene]-4,4'(1H,1'H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40989284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Setomimycin?

A1: Setomimycin is a weakly acidic antibiotic first isolated from the culture broth of Streptomyces pseudovenezuelae strain AM-2947. [] It belongs to a class of compounds called bianthracenes, characterized by their unique structure consisting of two anthracene units joined together. Setomimycin exhibits activity against Gram-positive bacteria, including Mycobacteria, and also demonstrates antitumor activity against Sarcoma-180 solid tumors in mice. []

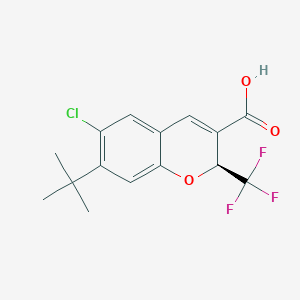

Q2: What is the structure of Setomimycin and how was it determined?

A2: Setomimycin has a molecular formula of C34H28O9 and a molecular weight of 580 g/mol. [] Its structure, featuring a 9,9'-bianthryl core, was elucidated using a combination of techniques, including UV spectroscopy (with absorption maxima at 228, 268, and 422 nm), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. [, , ]

Q3: How does the structure of Setomimycin relate to its biological activity?

A3: While the precise mechanism of action of Setomimycin remains unclear, its bianthracene structure, specifically the atropisomerism arising from restricted rotation around its central bond, is crucial for its biological activity. [] This unique structural feature likely influences its interaction with biological targets, contributing to its antibacterial and antitumor properties. Further research is needed to fully elucidate the structure-activity relationship of Setomimycin and its analogues.

Q4: What is known about the biosynthesis of Setomimycin?

A4: Setomimycin biosynthesis originates from a polyketide pathway. [, ] Genomic analysis of Streptomyces aurantiacus JA 4570 identified a putative Setomimycin biosynthetic gene cluster. [] This cluster shows significant similarity to the gene clusters responsible for the biosynthesis of related bianthracenes like Julichromes and Spectomycin B1, suggesting a common evolutionary origin. [, , ] Notably, cytochrome P450 enzymes are thought to play a key role in the dimerization of polyketide monomers, leading to the formation of the characteristic bianthracene scaffold of Setomimycin. []

Q5: Are there any other bacteria besides Streptomyces pseudovenezuelae that produce Setomimycin?

A5: Yes, Streptomyces justiciae strain RA-WS2 has been identified as a novel producer of Setomimycin. [] This finding highlights the potential for discovering new Setomimycin producing strains and optimizing their production capabilities for research and potential applications.

Q6: Has Setomimycin been investigated for its potential against biofilms?

A6: Yes, recent research investigated the synergistic effect of Setomimycin in combination with kanamycin and amikacin on inhibiting biofilm formation in Listeria monocytogenes. [] This study suggests the potential for utilizing Setomimycin in combination therapies to combat bacterial infections, particularly those associated with biofilms, which are often more resistant to conventional treatments.

Q7: Have there been any computational studies on Setomimycin?

A7: Yes, Setomimycin has been explored as a potential molecule targeting COVID-19 using in silico approaches. [, ] Although further research is needed, these computational studies provide valuable insights into the potential therapeutic applications of Setomimycin against viral infections.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

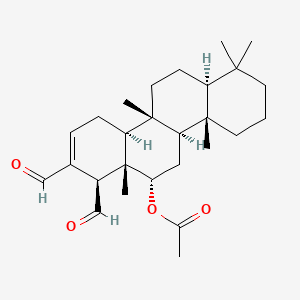

![(8R,9S,10R,13S,14S,17R)-13-methylspiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B1680883.png)